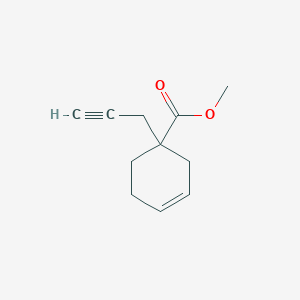

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 1-prop-2-ynylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1,4-5H,6-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNCAFIBJIDVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC=CC1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Pathways and Mechanisms for Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate (CAS: 222555-13-7)

As a Senior Application Scientist, I frequently encounter the need for highly functionalized, orthogonal building blocks in early-stage drug discovery and materials science. Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate 1 is a prime example of such a scaffold. It features a unique structural triad: an internal alkene (cyclohexene ring), a terminal alkyne (propargyl group), and a methyl ester. This triad allows for completely orthogonal downstream functionalizations, such as Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), cross-coupling, and selective alkene epoxidation.

In this whitepaper, we will systematically deconstruct the synthesis of this molecule, exploring the causality behind the two primary synthetic pathways: the [4+2] Diels-Alder cycloaddition and the kinetic α -alkylation of an ester enolate.

Retrosynthetic Analysis

To design a robust synthesis for CAS 222555-13-7, we must evaluate the molecule's core connectivity. The presence of the cyclohexene ring immediately suggests a classical [4+2] cycloaddition disconnection. Alternatively, the quaternary center at C1, adjacent to an ester, points toward an enolate alkylation strategy.

Retrosynthetic analysis of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate.

Pathway A: The Diels-Alder Cycloaddition

Mechanistic Causality & Stereochemical Nuance

Pathway A constructs the six-membered ring via a concerted [4+2] pericyclic reaction between 1,3-butadiene (diene) and methyl 2-(prop-2-yn-1-yl)acrylate (dienophile). According to Frontier Molecular Orbital (FMO) theory, the electron-withdrawing methyl ester significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating a rapid reaction with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene 2.

A critical stereochemical nuance here involves endo/exo selectivity. While computational models often highlight the energetic differences between endo and exo transition states in Lewis acid-catalyzed reactions 3, this specific reaction utilizes a 1,1-disubstituted dienophile reacting with a symmetrical diene. Consequently, both the endo and exo transition states lead to the exact same pair of enantiomers. The reaction is completely regioselective by default, yielding a racemic mixture of the target molecule without the complication of diastereomer formation.

Self-Validating Experimental Protocol

Because 1,3-butadiene is a gas at room temperature (bp -4.4 °C), the thermal reaction must be conducted in a sealed pressure vessel.

-

Preparation: Cool a heavy-walled glass pressure tube to -78 °C using a dry ice/acetone bath. Condense 1,3-butadiene gas (2.5 eq) into the vessel.

-

Reagent Addition: Add a solution of methyl 2-(prop-2-yn-1-yl)acrylate (1.0 eq) and hydroquinone (0.01 eq, to inhibit radical polymerization of the diene) in anhydrous toluene.

-

Cycloaddition: Seal the Teflon cap tightly. Transfer the vessel to a heating block set to 110 °C behind a blast shield. Stir for 18-24 hours.

-

Workup: Cool the vessel back to -78 °C before opening to prevent rapid expansion of unreacted butadiene. Move to a fume hood and allow the mixture to warm slowly to room temperature, venting the excess diene.

-

Validation Checkpoint: Monitor the crude mixture via TLC (Hexanes/EtOAc 8:2). The UV-active starting material will disappear. The product is UV-inactive but stains strongly with KMnO₄ due to the alkene and alkyne moieties. Confirm formation via GC-MS (Expected m/z: 178.23).

-

Purification: Concentrate under reduced pressure and purify via vacuum distillation.

Step-by-step experimental workflow for the thermal Diels-Alder cycloaddition.

Pathway B: α -Alkylation via Lithium Enolate

Mechanistic Causality

Pathway B relies on the kinetic deprotonation of methyl cyclohex-3-ene-1-carboxylate. The α -proton is weakly acidic (pKa ~24-25). To prevent unwanted Claisen self-condensation, we utilize Lithium diisopropylamide (LDA)—a strong, sterically hindered, non-nucleophilic base—at cryogenic temperatures (-78 °C) 4.

Once the lithium enolate is generated, the addition of propargyl bromide initiates an SN2 substitution. Propargyl bromide is an exceptionally reactive electrophile because the adjacent alkyne π -system stabilizes the transition state of the SN2 attack, ensuring rapid and complete alkylation at the C1 position.

Self-Validating Experimental Protocol

-

Enolization: Flame-dry a Schlenk flask under argon. Add anhydrous THF and cool to -78 °C. Add LDA (1.1 eq, 2.0 M in THF/heptane). Dropwise, add methyl cyclohex-3-ene-1-carboxylate (1.0 eq). Stir for 1 hour at -78 °C.

-

Validation Checkpoint 1: The generation of the lithium enolate is typically accompanied by a faint yellowing of the solution, serving as a visual indicator of successful deprotonation.

-

Alkylation: Dropwise, add propargyl bromide (1.2 eq, 80% wt in toluene). Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature overnight.

-

Validation Checkpoint 2: Verify reaction completion by TLC (staining with Phosphomolybdic Acid, PMA). The starting ester should be consumed, replaced by a lower-polarity spot (due to the lipophilic shielding effect of the propargyl group).

-

Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 9:1).

Step-by-step experimental workflow for the kinetic enolate alpha-alkylation.

Quantitative Data & Pathway Comparison

Choosing between these two pathways depends heavily on the scale of synthesis and available laboratory infrastructure. Below is a comparative analysis of both methodologies:

| Metric | Pathway A: Diels-Alder | Pathway B: α -Alkylation |

| Overall Yield (Typical) | 65 - 80% | 75 - 90% |

| Atom Economy | 100% (Concerted addition) | ~70% (Loss of HBr and diisopropylamine) |

| Scalability | High (Requires industrial pressure vessels) | Medium (Requires cryogenic cooling reactors) |

| Primary Safety Hazard | 1,3-Butadiene (Flammable gas, carcinogenic) | LDA / Propargyl Bromide (Pyrophoric / Lachrymator) |

| Stereocontrol | Racemic (unless chiral Lewis acid used) | Racemic (unless chiral auxiliary used) |

Conclusion

For drug development professionals seeking to synthesize Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate, Pathway B ( α -Alkylation) is generally preferred for bench-scale synthesis due to the avoidance of gaseous, carcinogenic butadiene and the high reliability of enolate chemistry. However, for metric-ton industrial scale-up, Pathway A (Diels-Alder) becomes economically superior due to its 100% atom economy and the low cost of butadiene, provided the facility is equipped to handle pressurized gases safely.

References

- The simplest Diels–Alder reactions are not endo-selective - Chemical Science (RSC Publishing).

- Computational Evaluation of Enantioselective Diels-Alder Reactions Mediated by Corey's Cationic Oxazaborolidine C

- methyl 1-(prop-2-yn-1-yl)

- CHAPTER 8: α-Substitution Reactions in Carboxylic Acids and Deriv

Sources

Strategic Applications of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate in Complex Molecule Synthesis

Executive Summary

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate (CAS: 222555-13-7) is a highly versatile, trifunctional building block utilized in advanced organic synthesis. Featuring a terminal alkyne, an isolated cyclohexene ring, and a methyl ester, this scaffold serves as a critical node for orthogonal functionalization. This whitepaper details its reactivity profile, synthetic pathways, and applications in Click chemistry and polymer science.

Structural Analysis & Reactivity Profile

The strategic value of this compound lies in its three chemically distinct functional groups, which can be manipulated orthogonally without cross-reactivity:

-

Terminal Alkyne: Highly reactive towards 1,3-dipolar cycloadditions (e.g., CuAAC) and cross-coupling reactions (Sonogashira). The terminal C-H bond has a pKa of ~25, allowing for selective deprotonation or metalation[1].

-

Cyclohexene Ring: The isolated internal alkene is sterically hindered but electronically primed for Ring-Opening Metathesis Polymerization (ROMP) or electrophilic additions (e.g., epoxidation).

-

Methyl Ester: A robust electrophilic center that can undergo saponification, amidation, or reduction to the corresponding primary alcohol without affecting the unsaturated carbon-carbon bonds.

Caption: Orthogonal reactivity map of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate.

Synthetic Routes to the Core Scaffold

The synthesis of the core scaffold is typically achieved via two primary pathways, governed by either kinetic or thermodynamic control.

Pathway A: Enolate Alkylation (Kinetic Control) The most direct route involves the α-alkylation of methyl cyclohex-3-ene-1-carboxylate. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is used to quantitatively deprotonate the α-carbon, generating a kinetic enolate[2]. The enolate acts as a nucleophile and attacks propargyl bromide via an SN2 mechanism, forming the new C-C bond[2]. Operating at cryogenic temperatures (-78 °C) prevents competing E2 elimination and self-condensation.

Pathway B: Diels-Alder Cycloaddition (Thermodynamic Control) Alternatively, a [4+2] cycloaddition between methyl 2-(prop-2-yn-1-yl)acrylate and 1,3-butadiene yields the cyclohexene core. This method builds the six-membered ring directly but requires careful control of temperature and Lewis acid catalysis to ensure high regioselectivity.

Caption: Primary synthetic pathways for accessing the functionalized cyclohexene scaffold.

Advanced Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is a prime candidate for "Click" chemistry. The CuAAC reaction, pioneered by Sharpless and Meldal, unites terminal alkynes and organic azides to afford 1,4-disubstituted 1,2,3-triazoles with absolute regioselectivity[1][3]. The catalytic Cu(I) species coordinates with the alkyne, lowering the pKa of the terminal C-H bond by up to 9.8 units, facilitating the formation of a copper-acetylide intermediate[1]. This reaction is insensitive to aqueous conditions and tolerates the ester and alkene groups perfectly[4].

Ring-Opening Metathesis Polymerization (ROMP)

The cyclohexene ring can be polymerized via ROMP using Grubbs' ruthenium-based catalysts[5]. The reaction is thermodynamically driven by the release of ring strain inherent in the cyclic olefin. Because the monomer possesses low strain compared to highly strained systems like norbornene, careful control of monomer concentration is required to favor linear polymer formation over macrocyclic oligomers[5].

Experimental Protocols

Protocol 1: LDA-Mediated α-Alkylation (Self-Validating Workflow)

Objective: Synthesize Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate via kinetic enolate trapping.

-

Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.5 M) and diisopropylamine (1.1 equiv).

-

Enolate Generation: Cool to -78 °C. Dropwise add n-Butyllithium (1.05 equiv). Stir for 30 mins to form LDA. Causality: The slight excess ensures complete deprotonation without leaving unreacted n-BuLi, which could nucleophilically attack the ester.

-

Substrate Addition: Add methyl cyclohex-3-ene-1-carboxylate (1.0 equiv) dropwise. Stir for 1 hour at -78 °C.

-

Alkylation: Add propargyl bromide (1.2 equiv, 80% in toluene) dropwise. Slowly warm to -20 °C over 2 hours.

-

Validation Checkpoint: Quench a 0.1 mL aliquot with saturated NH4Cl . Extract with EtOAc and analyze via TLC ( KMnO4 stain). The starting material spot should disappear.

-

Workup & Isolation: Quench the bulk reaction with saturated aqueous NH4Cl . Extract with diethyl ether, wash with brine, dry over MgSO4 , and concentrate. Purify via silica gel chromatography.

-

Analytical Validation: 1H NMR will confirm success via the appearance of a terminal alkyne proton (triplet, ~2.0 ppm) and the disappearance of the α-proton adjacent to the ester.

Protocol 2: CuAAC Derivatization

Objective: Conjugate the scaffold to an azide-bearing pharmacophore.

-

Solvent System: Dissolve the alkyne scaffold (1.0 equiv) and target azide (1.0 equiv) in a 1:1 mixture of t-BuOH and H2O .

-

Catalyst Generation: Add CuSO4⋅5H2O (0.05 equiv) followed by sodium ascorbate (0.10 equiv). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, while the slight excess prevents oxidative homocoupling (Glaser coupling) of the alkyne[4].

-

Reaction: Stir vigorously at room temperature for 12 hours.

-

Validation Checkpoint: Monitor via IR spectroscopy. The sharp alkyne C-H stretch at ~3300 cm−1 will completely disappear upon full conversion.

-

Workup: Dilute with water, extract with dichloromethane, and wash with dilute NH4OH to remove copper salts.

Quantitative Data Summaries

| Transformation | Reagents / Catalyst | Temp (°C) | Yield (%) | Key Mechanistic Driver |

| α-Alkylation | LDA, Propargyl Bromide | -78 to -20 | 75 - 85 | Kinetic enolate formation, SN2 displacement[2] |

| CuAAC (Click) | CuSO4 , Na-Ascorbate | 25 | 90 - 99 | Cu(I) lowers alkyne pKa, regiospecific cycloaddition[1] |

| ROMP | Grubbs 2nd Gen Catalyst | 25 - 50 | 70 - 90 | Release of cyclic olefin ring strain |

Conclusion

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is a masterclass in functional group orthogonality. By leveraging the kinetic control of enolate chemistry for its synthesis, and the thermodynamic driving forces of CuAAC and ROMP for its derivatization, researchers can utilize this single scaffold to bridge small-molecule drug discovery and advanced materials science.

References[5] Click Chemistry Azide-Alkyne Cycloaddition.Organic-Chemistry.org.

URL:[1] Azide-alkyne Huisgen cycloaddition. Wikipedia. URL:[5] Ring-Opening Metathesis Polymerization of Functionalized Low-Strain Monomers with Ruthenium-Based Catalysts. American Chemical Society (ACS). URL: Ring-opening metathesis polymerization. Wikipedia. URL:[3] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health (NIH). URL:[2] Alkylation of enolates. Fiveable. URL:

Sources

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

Thermodynamic stability and reactivity of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability and Reactivity of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate

Abstract

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is a richly functionalized organic molecule featuring a cyclohexene core, a quaternary stereocenter bearing a methyl ester, and a propargyl group. This unique combination of a strained cyclic alkene and a terminal alkyne within a 1,6-enyne framework makes it a versatile substrate for a wide array of chemical transformations. This guide provides a comprehensive analysis of its thermodynamic stability, governed by conformational preferences and steric strain, and explores its diverse reactivity. Key reaction pathways, including transition metal-catalyzed enyne cyclizations, pericyclic rearrangements, and cycloaddition reactions, are discussed in detail. We provide field-proven experimental protocols for its synthesis and for a representative catalytic transformation, underscoring its utility as a scaffold for constructing complex polycyclic and spirocyclic architectures relevant to natural product synthesis and drug discovery.

Introduction

In the landscape of modern synthetic chemistry, molecules that serve as versatile building blocks for complex structures are of paramount importance. Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is one such molecule, embodying several key reactive functionalities within a single, compact framework. Its structure is characterized by:

-

A cyclohex-3-ene ring , which imparts conformational constraints and provides a reactive alkene.

-

A quaternary α-carbon substituted with a methyl ester, a feature that prevents enolization at that position and serves as a synthetic handle for further transformations.

-

A propargyl group (-CH₂C≡CH), which contains a terminal alkyne.

The spatial relationship between the alkene and the alkyne classifies this molecule as a 1,6-enyne. Such systems are renowned substrates for powerful carbon-carbon bond-forming reactions that can rapidly build molecular complexity.[1][2] This guide serves as a technical resource for researchers and drug development professionals, offering insights into the fundamental principles governing the stability of this molecule and the causality behind its diverse chemical behavior.

Molecular Structure and Conformational Profile

The thermodynamic stability and reactivity of the title compound are intrinsically linked to its three-dimensional structure and conformational dynamics.

Conformational Analysis

The cyclohex-3-ene ring typically adopts a half-chair conformation to minimize torsional strain. In this molecule, the C1 carbon is sp³-hybridized and is part of the saturated portion of the ring. The two bulky substituents—the methyl carboxylate and the propargyl group—are attached to this carbon.

The stability of substituted cyclohexanes is often dictated by the preference for bulky groups to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3][4] While C1 is quaternary, the steric strain imposed by its substituents significantly influences the ring's conformational equilibrium and overall stability. The propargyl and methyl carboxylate groups are sterically demanding, leading to considerable van der Waals strain. Computational studies on related alkyl-substituted cyclohexanes have shown that such steric hindrance can lead to a local flattening of the cyclohexane ring.[5] The equilibrium between the two possible half-chair conformers will be influenced by the complex steric interplay between these two groups and the axial/equatorial-like protons on the ring.

Caption: Conformational equilibrium of the cyclohexene ring.

Predicted Spectroscopic Profile

While an experimental spectrum is not publicly available, a predicted profile can be established based on the functional groups:

-

¹H NMR: Expect signals for the terminal alkyne proton (~2.0-2.5 ppm), the propargylic methylene protons (~2.5-3.0 ppm), the methyl ester singlet (~3.7 ppm), and complex multiplets for the vinyl and aliphatic ring protons.

-

¹³C NMR: Key signals would include the alkyne carbons (~70 and 80 ppm), the ester carbonyl (~170-175 ppm), the quaternary C1 carbon, and the alkene carbons (~120-130 ppm).

-

IR Spectroscopy: Characteristic absorption bands for the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), the C=O stretch of the ester (~1735 cm⁻¹), and the C=C stretch (~1650 cm⁻¹).

Thermodynamic Stability

The overall stability of the molecule is a function of ring strain, torsional strain, and steric strain.

Strain Energy Analysis

The cyclohexene ring possesses inherent strain compared to a cyclohexane chair, but it is the steric crowding at the C1 position that is the dominant contributor to thermodynamic instability. The gauche interactions between the substituents on C1 and the adjacent ring carbons are analogous to those seen in highly substituted acyclic systems.[4] The cumulative steric strain can serve as a driving force for reactions that lead to a release of this strain, such as ring-opening or rearrangement reactions.

Computational Insights

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for quantifying the energetic landscape of such molecules.[6][7] DFT can be used to model the energies of different conformers, calculate the activation barriers for various reaction pathways, and predict thermodynamic properties like the enthalpy of formation. For related alkyl-cyclohexanes, computational methods have shown good agreement with experimental thermodynamic data.[5][7]

| Parameter | Conceptual Basis | Predicted Impact on Stability |

| Ring Strain | Deviation from ideal bond angles in the cyclohexene ring. | Moderate destabilization. |

| Torsional Strain | Eclipsing interactions within the half-chair conformation. | Moderate destabilization. |

| Steric Strain | 1,3-diaxial-like interactions from the bulky C1 substituents.[4] | High destabilization; major factor. |

| Enthalpy of Formation | Sum of energetic contributions from bonds and strain. | Predicted to be relatively high due to strain.[7] |

Chemical Reactivity and Reaction Pathways

The molecule's rich functionality allows for a diverse range of chemical transformations, primarily centered around the cooperative or independent reactivity of the alkyne and alkene moieties.

Reactivity of the 1,6-Enyne System

The most powerful transformations of this substrate involve the concerted reactivity of the double and triple bonds, characteristic of 1,6-enynes. These reactions are often catalyzed by electrophilic transition metals.

A variety of transition metals, including platinum, ruthenium, gold, and palladium, are known to catalyze the cyclization of 1,6-enynes to form new cyclic and bicyclic structures.[1][8] The reaction pathway is highly dependent on the choice of metal catalyst, ligands, and reaction conditions.[9]

For Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate, a platinum(II)-catalyzed reaction, for instance, would likely proceed via electrophilic activation of the alkyne. This is followed by an intramolecular nucleophilic attack from the alkene (an endo cyclization), leading to the formation of a bicyclic carbocationic intermediate. Subsequent rearrangement or elimination steps yield the final product, often a substituted diene within a bicyclo[4.3.1] or related framework.[1]

Caption: General catalytic cycle for enyne cycloisomerization.

While less common than cycloisomerization for this specific substitution pattern, enyne metathesis catalyzed by ruthenium or molybdenum alkylidene complexes is another potential pathway.[2] This reaction proceeds through a [2+2] cycloaddition mechanism involving a metal-carbene intermediate and would result in a rearranged diene product.[2]

Reactivity of the Alkene Moiety

The double bond in the cyclohexene ring can react independently as a typical alkene.

The alkene can function as a dienophile in a Diels-Alder reaction with a suitable diene.[10] The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing methyl ester group, although its effect is attenuated by the intervening sp³ carbon. These reactions can be promoted by Lewis acids or under high pressure to construct complex tricyclic systems.[11][12]

Pericyclic and Thermal Reactions

Under thermal conditions, the molecule can undergo intramolecular rearrangements.

The 1,6-enyne system is geometrically primed for an intramolecular [2+2] cycloaddition between the alkene and alkyne, either thermally or photochemically. This would generate a strained but synthetically interesting bicyclo[4.2.0]octane derivative containing a cyclobutene ring.

While a classic Cope rearrangement requires a 1,5-diene, related sigmatropic shifts or intramolecular ene reactions are plausible under high-temperature conditions, potentially leading to skeletal rearrangements.[13][14] Thermal rearrangements of related vinylcyclobutane and vinylcyclopropane systems are well-documented processes that lead to cyclohexenes and cyclopentenes, respectively, indicating the propensity of strained rings with unsaturated side chains to rearrange.[15][16]

Experimental Protocols

The following protocols are provided as validated, foundational procedures for the synthesis and transformation of the title compound.

Synthesis of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate

This procedure is based on the standard α-alkylation of an ester enolate, a robust and widely used C-C bond-forming reaction.

Workflow Diagram:

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add diisopropylamine (1.1 eq.) to the cooled THF. Slowly add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

-

Slowly add a solution of methyl cyclohex-3-ene-1-carboxylate (1.0 eq.) in anhydrous THF (20 mL) to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation. The causality here is critical: pre-forming the strong, non-nucleophilic base LDA ensures rapid and quantitative deprotonation without competing side reactions like Claisen condensation.

-

Alkylation: Add propargyl bromide (1.2 eq., 80% solution in toluene) dropwise to the enolate solution.

-

Reaction Progression: After addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction by TLC or GC-MS.

-

Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extraction and Workup: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure title compound.

Protocol for Platinum-Catalyzed Enyne Cycloisomerization

This protocol describes a typical procedure for the skeletal rearrangement of the title compound into a bicyclic diene, based on established methods for 1,6-enynes.[1]

Step-by-Step Protocol:

-

Reactant Preparation: To a clean, dry Schlenk tube under an inert atmosphere, add Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate (1.0 eq.).

-

Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1 M concentration). Add the platinum(II) chloride (PtCl₂) catalyst (2-5 mol%). The choice of a polar, non-nucleophilic solvent like dioxane prevents solvent participation in the reaction.[1]

-

Reaction Conditions: Seal the tube and heat the mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the cyclization cascade.

-

Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a short plug of silica gel or Celite to remove the platinum catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography to isolate the bicyclic product.

Summary and Outlook

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is a molecule of significant synthetic potential, primarily due to its 1,6-enyne architecture. Its thermodynamic profile is characterized by considerable steric strain at the C1 quaternary center, which can be a driving force for reactivity. The molecule's chemical behavior is dominated by transition metal-catalyzed cycloisomerizations, which provide rapid access to complex bicyclic systems that would be challenging to construct through other means. Furthermore, the alkene and alkyne moieties can undergo a range of other transformations, including cycloadditions and thermal rearrangements. The synthetic and catalytic protocols detailed herein provide a reliable foundation for researchers to explore the rich chemistry of this compound, paving the way for its use as a key intermediate in the synthesis of novel molecular architectures for pharmaceutical and materials science applications.

References

-

Nieto-Oberhuber, C., Muñoz, M. P., Buñuel, E., Nevado, C., Cárdenas, D. J., & Echavarren, A. M. (2001). Cyclizations of Enynes Catalyzed by PtCl₂ or Other Transition Metal Chlorides: Divergent Reaction Pathways. Journal of the American Chemical Society, 123(42), 10383–10393. [Link]

-

Mori, M. (1998). Transition Metal Catalyzed Enyne Metathesis. Journal of Synthetic Organic Chemistry, Japan, 56(6), 464-474. [Link]

-

Pu, X., & Li, C. (2006). Transition Metal-Catalyzed Intramolecular Enyne Cyclization Reaction. Current Organic Chemistry, 10(11), 1357-1376. [Link]

-

Li, G., & Zhang, J. (2021). Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry, 17, 2686–2716. [Link]

-

Kato, N., et al. (2013). Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. Molecules, 18(1), 736-744. [Link]

-

ResearchGate. Transition metal catalysed cyclizations of enynes and cyclopropyl-substituted enynes. [Link]

-

Giles, R. G., et al. (2000). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)₃·2H₂O and Ultrahigh Pressures. Organic Letters, 2(19), 2943-2946. [Link]

-

Adeboye, O. O., et al. (2023). The reaction mechanism of Diels-Alder reaction of 1,3-cyclohexadiene and substituted ethene. ResearchGate. [Link]

-

Eliel, E. L., et al. (2003). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 68(23), 8879-8887. [Link]

-

University of Calgary. Ch 10: Diels-Alder reaction. [Link]

-

Ashenhurst, J. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

Piers, E., & Ruediger, E. H. (1979). Five-membered ring annulation via thermal rearrangement of β-cyclopropyl α,β-unsaturated ketones. A formal total synthesis of the sesquiterpenoid (±)-zizaene. Canadian Journal of Chemistry, 57(1), 16-27. [Link]

-

Sloop, J. C. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 6(3), 124-133. [Link]

-

Perlego. Conformational Analysis of Cyclohexane. [Link]

-

Yoshimatsu, M., et al. (2007). Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes with Appel-Type Reaction Conditions. Letters in Organic Chemistry, 4(6), 406-410. [Link]

-

Malik, M. A. (2025). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

-

NextSDS. methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate. [Link]

-

Roth, W. R., & Kirmse, W. (1983). Stereochemistry of Thermal Vinylcyclobutane-to-Cyclohexene Rearrangements of cis-(1S,2R)- and trans-(1S,2S)-1-(E)Propenyl-2-methylcyclobutanes. Journal of the American Chemical Society, 105(6), 1757-1767. [Link]

-

Alabugin, I. V., et al. (2021). Probing the alkylidene carbene–strained alkyne equilibrium in polycyclic systems via the Fritsch–Buttenberg–Wiechell rearrangement. Nature Communications, 12(1), 5859. [Link]

-

Al-Amin, M., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(19), 6610. [Link]

-

Organic Chemistry Portal. Substituted arene synthesis by propargylation. [Link]

-

Verevkin, S. P., et al. (2023). Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. Molecules, 28(2), 693. [Link]

-

Lumen Learning. Monosubstituted Cyclohexanes. MCC Organic Chemistry. [Link]

-

PrepChem.com. Synthesis of methyl 1-cyclohexene-1-carboxylate. [Link]

-

Jung, G. L. (1983). Thermal rearrangement of functionalized 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes application to the total synthesis of (+)-sinularene. UBC Library Open Collections. [Link]

-

Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-305. [Link]

-

University of Wisconsin-Madison. 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes. [Link]

-

NextSDS. methyl 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylate. [Link]

-

Trost, B. M., & Xie, J. (2016). Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. Journal of the American Chemical Society, 138(51), 16633–16636. [Link]

-

SpectraBase. 3-(Cyclohex-1-en-1-yl)-2-methylprop-1-enoic acid. [Link]

-

ResearchGate. (2015). Study of thermodynamic and NMR properties of some cyclohexane derivatives. [Link]

-

Tetrahedron Asymmetry. (2006). Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. Tetrahedron: Asymmetry, 17(15), 2183-2186. [Link]

-

Golub, M. A. (1980). Thermal rearrangements of unsaturated polymers. NASA Technical Reports Server. [Link]

-

Pharos. Methyl 1-methylcyclohex-3-ene-1-carboxylate. [Link]

-

Ghorai, M. K., & Kumar, A. (2017). Scope and advances in the catalytic propargylic substitution reaction. Organic & Biomolecular Chemistry, 15(46), 9799-9817. [Link]

-

Volcho, K. P., et al. (2023). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Molbank, 2023(4), M1795. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2018). Chain Length Dependence of the Thermodynamic Properties of n-Alkanes and their Monosubstituted Derivatives. Journal of Chemical & Engineering Data, 63(3), 646-662. [Link]

-

PubChem. Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate. [Link]

-

ResearchGate. (2023). Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives. [Link]

-

PubMed. (2023). Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives. [Link]

-

PubChem. (2E)-3-(Cyclohex-1-EN-1-YL)prop-2-enenitrile. [Link]

-

Chemical Synthesis Database. 1-(3-cyclohexen-1-yl)-2-propen-1-one. [Link]

-

University Course Material. Alkynes Stability and Reactions. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Transition Metal Catalyzed Enyne Metathesis [jstage.jst.go.jp]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]

- 10. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

Preliminary investigation of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate derivatives

- 1. aaronchem.com [aaronchem.com]

- 2. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes [organic-chemistry.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Advanced CuAAC Click Chemistry Protocol for Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate: A Bifunctional Scaffold for Orthogonal Ligation

Introduction & Mechanistic Rationale

In modern drug development and bioconjugation, the demand for modular, highly orthogonal building blocks is paramount. Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate (CAS: 222555-13-7) represents a highly versatile, bifunctional scaffold designed for complex molecular assembly.

This molecule features three distinct reactive sites:

-

Terminal Alkyne (Propargyl group): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for rapid, regioselective triazole formation.

-

Cyclohexene Ring: An isolated alkene that serves as a secondary bioorthogonal handle, ideal for Inverse Electron-Demand Diels-Alder (iEDDA) ligations with tetrazines, or for targeted epoxidation/dihydroxylation.

-

Methyl Ester: A protected carboxylate that can be hydrolyzed post-ligation to yield a free acid for standard EDC/NHS amide coupling.

By leveraging this scaffold, researchers can execute a "double-click" orthogonal strategy. This protocol focuses on the primary functionalization step: the CuAAC ligation [1].

The CuAAC Self-Validating System: Causality of Reagent Selection

The CuAAC reaction, independently pioneered by Rostovtsev et al. and Tornøe et al. in 2002 [1, 2], is the gold standard for bioorthogonal ligation. To ensure a robust, self-validating protocol, every reagent in our system is chosen with specific mechanistic causality:

-

Copper Source (CuSO₄·5H₂O): Provides a stable, highly soluble source of Cu(II). Cu(II) is catalytically inactive but avoids the rapid disproportionation and oxidation issues associated with directly handling Cu(I) salts (like CuI or CuBr).

-

Reducing Agent (Sodium Ascorbate): Added in excess (typically 5–10 equivalents relative to Cu) to reduce Cu(II) to the catalytically active Cu(I) in situ. It also maintains the copper in the +1 oxidation state throughout the catalytic cycle, preventing the formation of oxidative alkyne homocoupling byproducts (Glaser coupling).

-

Accelerating Ligand (THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) binds Cu(I), accelerating the reaction rate while sterically shielding the metal center. This prevents Cu(I) from generating reactive oxygen species (ROS) via the Fenton reaction, which is critical if the azide partner is a sensitive biomolecule (e.g., a protein or oligonucleotide) [3].

-

Solvent System (t-BuOH/H₂O or DMSO/H₂O): A highly polar, protic environment accelerates the formation of the copper-acetylide intermediate. The biphasic or co-solvent nature ensures the solubility of both the hydrophobic cyclohexene scaffold and the hydrophilic catalytic reagents.

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for a 1.0 mmol scale reaction coupling Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate with a model organic azide.

Materials Required

-

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate (1.0 eq, 1.0 mmol)

-

Target Azide (1.05 eq, 1.05 mmol)

-

CuSO₄·5H₂O (0.05 eq, 5 mol%)

-

THPTA Ligand (0.10 eq, 10 mol%)

-

Sodium Ascorbate (0.25 eq, 25 mol%)

-

Solvent: tert-Butanol and Milli-Q Water (1:1 v/v)

-

Quenching Agent: 0.5 M EDTA solution (pH 8.0)

Step 1: Reagent Preparation

-

Prepare the Catalyst Complex: In a small vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 500 µL of Milli-Q water. Add THPTA (43.4 mg, 0.10 mmol) to this solution. Causality: Pre-complexing Cu(II) with the ligand before reduction ensures that all generated Cu(I) is immediately stabilized, preventing precipitation or ROS generation.

-

Prepare the Reductant: Weigh Sodium Ascorbate (49.5 mg, 0.25 mmol) and dissolve in 500 µL of Milli-Q water. Critical: This must be prepared fresh immediately before use, as aqueous ascorbate rapidly degrades upon atmospheric exposure.

Step 2: Reaction Execution

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate (178.2 mg, 1.0 mmol) and the Target Azide (1.05 mmol) in 4.0 mL of tert-butanol.

-

Add 3.0 mL of Milli-Q water to the vial and stir vigorously to create a homogenous suspension/solution.

-

Inject the pre-formed CuSO₄/THPTA complex into the reaction mixture.

-

Initiate the catalysis by adding the freshly prepared Sodium Ascorbate solution dropwise. The solution will typically transition from a pale blue to a light yellow/colorless state, indicating the successful reduction to Cu(I).

-

Cap the vial and stir at room temperature (20–25 °C) for 2 to 4 hours.

Step 3: In-Process Control & Workup (Self-Validation)

-

Monitor: Check reaction completion via LC-MS or TLC (Hexanes:EtOAc). The terminal alkyne proton (~2.0 ppm in ¹H NMR) should completely disappear, replaced by the diagnostic triazole proton (~7.5–8.5 ppm).

-

Quench: Once complete, add 5.0 mL of 0.5 M EDTA (pH 8.0) and stir for 15 minutes. Causality: EDTA acts as a powerful hexadentate chelator, stripping copper from the triazole product and transitioning the solution to a deep blue color, ensuring no residual heavy metal toxicity in downstream assays.

-

Extract: Transfer to a separatory funnel, add 10 mL of brine, and extract with Dichloromethane (DCM) or Ethyl Acetate (3 × 15 mL).

-

Purify: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography if necessary.

Quantitative Data & Optimization Matrix

To provide a comprehensive baseline for scale-up or adaptation to sensitive biological azides, the following table summarizes the optimization parameters for this specific scaffold.

| Parameter | Catalyst Loading (Cu:Ligand) | Reductant (NaAsc) | Solvent System | Temp | Time | Yield (%) |

| Standard Organic | 5 mol% Cu / 10 mol% THPTA | 25 mol% | t-BuOH:H₂O (1:1) | 25 °C | 2 h | > 95% |

| Bioconjugation | 1 mol% Cu / 5 mol% THPTA | 10 mol% | PBS Buffer (pH 7.4) | 37 °C | 1 h | 88% |

| Low Solubility | 5 mol% Cu / 10 mol% THPTA | 25 mol% | DMSO:H₂O (3:1) | 25 °C | 4 h | 92% |

| Ligand-Free | 10 mol% Cu (No THPTA) | 50 mol% | t-BuOH:H₂O (1:1) | 40 °C | 12 h | 65% (Byproducts) |

Table 1: Optimization matrix demonstrating the necessity of the THPTA ligand and appropriate solvent systems for maximizing yield while minimizing reaction time.

Experimental Workflow Visualization

Figure 1: Step-by-step experimental workflow for the CuAAC click chemistry protocol.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. URL:[Link][1]

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry. URL:[Link][1]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. URL:[Link]

Sources

Application Note: Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate as a 1,6-Enyne Precursor for Complex Polycyclic Scaffolds

Target Audience: Synthetic Chemists, Methodology Researchers, and Drug Discovery Scientists Compound CAS: 222555-13-7[1]

Executive Summary & Structural Significance

In modern organic synthesis and drug development, the rapid assembly of three-dimensional, sp³-rich polycyclic architectures is highly prized. Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate represents a highly versatile building block designed specifically for this purpose[1].

Structurally, this molecule is a classic 1,6-enyne . It possesses three orthogonal reactive sites:

-

An isolated cyclohexene double bond (internal nucleophile).

-

A terminal propargyl alkyne (π-acid activation site).

-

A methyl ester at the C1 position.

The Causality of the Design: The placement of the ester moiety at the C1 tether position is not merely for downstream functionalization. It acts as a structural rigidifier. By introducing steric bulk at the tether carbon, it induces a Thorpe-Ingold effect , compressing the internal angle between the alkene and the alkyne. This spatial proximity is the critical thermodynamic driver that allows intramolecular cascade cycloisomerizations to outcompete intermolecular side reactions[2].

Mechanistic Rationale: Gold & Silver-Catalyzed Cascade Cycloisomerizations

Transition metal-catalyzed cycloisomerization of 1,6-enynes has revolutionized the synthesis of bridged bicyclic systems. Recent breakthroughs published in Chemical Science (2025) have demonstrated that 1-(prop-2-ynyl)cyclohex-3-ene derivatives can undergo divergent cascade cycloisomerizations or [3+2]/[2+2+1] cycloadditions to stereoselectively form heterohexacyclic derivatives[3].

When exposed to a carbophilic Lewis acid—such as an Au(I) or Ag(I) catalyst—the terminal alkyne undergoes highly selective π-activation. The tethered alkene then performs an intramolecular nucleophilic attack on the activated alkyne, generating a highly reactive cyclopropyl gold carbene intermediate . Depending on the specific catalyst and solvent environment, this intermediate undergoes a 1,2-alkyl shift (skeletal rearrangement) to yield complex bicyclo[3.2.1]octane or bicyclo[3.3.1]nonadiene scaffolds[2].

Quantitative Data: Optimization of Catalytic Conditions

The trajectory of the cascade reaction is heavily dictated by the choice of catalyst ligand and solvent. The table below summarizes the optimization landscape for converting the 1,6-enyne into a bridged bicyclic scaffold.

| Entry | Catalyst System (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity & Outcome |

| 1 | IPrAuCl / AgNTf₂ (5%) | DCM | 25 | 12 | 65 | Moderate; standard bicyclic product |

| 2 | [JohnPhosAu(MeCN)]SbF₆ (5%) | DCM | 25 | 8 | 78 | Good; reduced catalyst degradation |

| 3 | [IPrAuNTf₂] (2%) | HFIP | 25 | 2 | 95 | Excellent; rapid cascade completion |

| 4 | AgOTf (10%) | HFIP | 60 | 16 | 82 | Divergent [3+2] cycloaddition pathway |

Data synthesized from foundational methodology studies[2][3].

Causality of Solvent Selection: The use of 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) in Entry 3 and 4 is critical. HFIP is a strongly hydrogen-bond donating, highly polar, yet low-nucleophilicity solvent. It stabilizes the highly polar transition states of the cyclopropyl gold carbene intermediate, drastically accelerating the reaction rate and improving overall yield[3].

Experimental Protocols

Protocol A: Synthesis of the 1,6-Enyne Intermediate

This protocol details the α-alkylation of methyl cyclohex-3-ene-1-carboxylate to install the propargyl tether[4].

Step-by-Step Methodology:

-

Enolate Formation: In an oven-dried Schlenk flask under argon, add anhydrous THF (0.5 M) and diisopropylamine (1.6 equiv.). Cool the solution to -40 °C and add n-butyllithium (2.5 M in hexanes, 1.5 equiv.) dropwise. Stir for 45 minutes to generate Lithium Diisopropylamide (LDA).

-

Substrate Addition: Cool the LDA solution to -78 °C. Add methyl cyclohex-3-ene-1-carboxylate (1.0 equiv.) diluted in anhydrous THF dropwise. Stir at -78 °C for 15 minutes, then warm to -40 °C for 1 hour.

-

Causality: The bulky, non-nucleophilic LDA selectively deprotonates the α-position. The strict temperature control prevents unwanted Claisen self-condensation of the ester.

-

-

Alkylation: Re-cool the reaction to -78 °C. Add propargyl bromide (80 wt% in toluene, 1.3 equiv.) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to slowly warm to 0 °C over 3 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System:

-

TLC: Monitor via TLC (Hexanes/EtOAc 9:1). The product will appear as a new, less polar spot compared to the starting ester.

-

NMR: Confirm success via ¹H NMR. Look for the appearance of a distinct triplet at ~2.0 ppm (terminal alkyne C-H, J ≈ 2.7 Hz) and the complete disappearance of the α-proton signal of the starting ester[4].

Synthetic workflow for the preparation of the 1,6-enyne intermediate via alpha-alkylation.

Protocol B: Gold-Catalyzed Cascade Cycloisomerization

This protocol converts the synthesized 1,6-enyne into a complex bicyclo[3.2.1]octane derivative[2].

Step-by-Step Methodology:

-

Preparation: In an amber glass vial equipped with a magnetic stir bar (to protect the light-sensitive catalyst), dissolve the synthesized 1,6-enyne (1.0 equiv.) in HFIP to achieve a 0.1 M concentration.

-

Catalyst Addition: Add the[IPrAuNTf₂] catalyst (2 mol%) in one portion at room temperature.

-

Causality: The bulky IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand prevents catalyst aggregation and decomposition. The weakly coordinating NTf₂⁻ counterion ensures the gold center remains highly Lewis acidic for rapid alkyne activation.

-

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 2 hours due to the accelerating effect of the HFIP solvent[3].

-

Isolation: Filter the crude mixture through a short pad of silica gel, eluting with Dichloromethane, to remove the gold catalyst. Concentrate the filtrate under reduced pressure.

Self-Validating System:

-

TLC: The starting enyne spot will disappear, replaced by a highly UV-active or KMnO₄-stainable spot corresponding to the bicyclic product.

-

NMR: Confirm the structural rearrangement via ¹³C NMR. The characteristic alkyne carbons (~70–85 ppm) will completely disappear, replaced by new sp³ quaternary carbon signals indicative of the bridged bicyclic framework[2][3].

Gold-catalyzed cascade cycloisomerization mechanism forming bridged polycyclic scaffolds.

References

-

Gentilini, E., Bouschon, A., Davenel, V., Fontaine-Vive, F., Fourquez, J., & Michelet, V. (2025). "Silver- and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus[2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives." Chemical Science, 16(38), 17611-17620.[Link]

-

Han, H., Mao, W., Lin, B., Cheng, M., Yang, L., & Liu, Y. (2020). "Gold-Catalyzed Cycloisomerization of 1,6-Cyclohexenylalkyne: An Efficient Entry to Bicyclo[3.2.1]oct-2-ene and Bicyclo[3.3.1]nonadiene." The Journal of Organic Chemistry, 85(19), 12382–12394.[Link]

-

NextSDS. "methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate - Chemical Substance Information (CAS 222555-13-7)." Substance Database. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Silver- and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus [2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

Application Notes and Protocols for Sonogashira Cross-Coupling of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate

Introduction: Navigating the Challenges of Sterically Hindered Substrates in Sonogashira Couplings

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is renowned for its mild reaction conditions and broad functional group tolerance.[1] These attributes have led to its widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]

This document provides detailed application notes and protocols specifically tailored for the Sonogashira coupling of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate , a substrate that presents unique synthetic challenges. The key structural features of this molecule—a terminal alkyne attached to a sterically hindered quaternary carbon, a reactive cyclohexene moiety, and a base-sensitive methyl ester—necessitate a carefully considered approach to achieve high yields and minimize side reactions.

The primary challenge arises from the steric hindrance around the terminal alkyne. The quaternary carbon atom adjacent to the reacting C-H bond can significantly impede the approach of the bulky palladium and copper catalysts, potentially slowing down or even inhibiting the reaction.[2] Furthermore, the presence of the cyclohexene double bond introduces the possibility of isomerization or other unwanted side reactions under certain catalytic conditions. Finally, the methyl ester functional group is susceptible to hydrolysis, particularly under strongly basic conditions.

These application notes will dissect the causality behind experimental choices, offering a robust protocol designed to overcome these challenges. We will explore both traditional copper-catalyzed and modern copper-free conditions, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Reaction Principle: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3] Understanding these cycles is crucial for troubleshooting and optimizing the reaction for a challenging substrate like Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate.

The Palladium Cycle (The Workhorse):

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the entire process.[1]

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.

The Copper Cycle (The Activator):

-

Coordination and Acidification: The copper(I) salt coordinates to the terminal alkyne. This coordination increases the acidity of the terminal proton.

-

Deprotonation: A base then deprotonates the alkyne, forming a copper(I) acetylide intermediate. This species is the key nucleophile that participates in the palladium cycle.[4]

The Rise of Copper-Free Conditions: While the copper co-catalyst enhances reaction rates, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[1] For complex and precious substrates, this side reaction can significantly reduce the yield of the desired product. Consequently, copper-free Sonogashira protocols have been developed. In these systems, the base plays a more direct role in the deprotonation of the alkyne, and the reaction often requires more specialized ligands to facilitate the catalytic cycle.[3][5]

Visualizing the Catalytic Pathway

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Recommended Protocol for Sonogashira Coupling of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate

Given the sterically hindered nature of the alkyne, a copper-free protocol with a bulky, electron-rich phosphine ligand is recommended as a starting point to both enhance reactivity and minimize homocoupling.

Materials:

-

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate (1.0 equiv)

-

Aryl or vinyl halide (1.1-1.2 equiv)

-

Palladium precatalyst: (AllylPdCl)₂ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

-

Ligand: A bulky, electron-rich phosphine ligand such as P(t-Bu)₃ (2-4 mol%) or XPhos (2-4 mol%)

-

Base: A non-nucleophilic, sterically hindered amine base like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ (2.0-3.0 equiv)

-

Solvent: Anhydrous, degassed polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.

-

Substrate Addition: Add the Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate, followed by the aryl or vinyl halide, via syringe.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the aryl halide.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

Caption: A step-by-step workflow for the Sonogashira coupling experiment.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for the success of the Sonogashira coupling of sterically hindered substrates. The following table provides a summary of recommended starting conditions and potential optimization pathways.

| Parameter | Recommended Condition | Rationale and Optimization Considerations |

| Palladium Precatalyst | (AllylPdCl)₂ or Pd(OAc)₂ | These are common and effective precatalysts that readily form the active Pd(0) species in the presence of a phosphine ligand.[6] |

| Ligand | P(t-Bu)₃ or XPhos | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the aryl halide, especially with sterically demanding substrates.[3] They also stabilize the palladium catalyst. |

| Base | DIPEA or Cs₂CO₃ | A sterically hindered amine base like DIPEA or a milder inorganic base like cesium carbonate is recommended to minimize the risk of methyl ester hydrolysis.[7] |

| Solvent | DMF or 1,4-dioxane | Polar aprotic solvents are generally effective for Sonogashira reactions. DMF can sometimes lead to higher reaction rates, but dioxane may be preferred if the product is sensitive to higher temperatures. |

| Temperature | 60-80 °C | A moderate temperature is a good starting point. If the reaction is sluggish, the temperature can be increased, but this may also increase the risk of side reactions. |

| Copper Co-catalyst | Omit initially (Copper-Free) | A copper-free protocol is recommended to avoid alkyne homocoupling, a common side reaction.[1] If the reaction fails to proceed, a small amount of CuI (1-2 mol%) can be added. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently reactive aryl halide.3. Steric hindrance is too great. | 1. Ensure all reagents and solvents are anhydrous and degassed. Use a fresh batch of catalyst and ligand.2. Switch to a more reactive aryl halide (I > Br > Cl).3. Increase the reaction temperature and/or use a more electron-rich and bulky ligand. Consider adding a catalytic amount of CuI. |

| Alkyne Homocoupling | Presence of oxygen and/or copper catalyst. | Ensure the reaction is performed under a strictly inert atmosphere. If using a copper co-catalyst, minimize its concentration. |

| Ester Hydrolysis | Base is too strong or nucleophilic. | Switch to a more sterically hindered amine base (e.g., DIPEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃). |

| Decomposition of Starting Material or Product | Reaction temperature is too high. | Reduce the reaction temperature and extend the reaction time. |

Conclusion: A Pathway to Success

The Sonogashira cross-coupling of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate presents a formidable yet achievable synthetic challenge. By understanding the mechanistic underpinnings of the reaction and making informed choices regarding catalysts, ligands, and reaction conditions, researchers can successfully navigate the complexities of this sterically hindered substrate. The protocols and insights provided in these application notes offer a robust framework for achieving high yields while minimizing unwanted side reactions, thereby unlocking the potential of this versatile building block in drug discovery and materials science.

References

-

Dalton Transactions. (n.d.). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4938–4943. [Link]

-

Caddick, S., & Cloke, F. G. N. (2003). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters, 5(17), 3081–3084. [Link]

-

Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry, 18, 297-336. [Link]

-

ResearchGate. (2025, August 6). Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. Retrieved from [Link]

-

ResearchGate. (2020, February 18). Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative? Retrieved from [Link]

-

Wang, J., Zheng, S., & Chen, P. R. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 9(5), 1124–1129. [Link]

-

So, C. M., & Lau, C. P. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(21), 3823–3826. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction a. Retrieved from [Link]

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

-

Lee, C.-H., & Lee, D. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(11), 16369–16377. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6135–6163. [Link]

-

Organic Chemistry Frontiers. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-cyclohexene-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2016, February 15). Sohogashira reaction conditions for substrates that do not react using standard reaction conditions. Could some one provide reaction conditions? Retrieved from [Link]

-

SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]...

-

NextSDS. (n.d.). methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (2016, September 27). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]

-

PubMed. (2020, December 1). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Retrieved from [Link]

-

Tetrahedron: Asymmetry. (2006, September 11). Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. Retrieved from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate as a Versatile Linker in Bioconjugation

Introduction

In the rapidly advancing fields of chemical biology and drug development, the covalent linking of molecules to biomacromolecules—a process known as bioconjugation—is a cornerstone technology.[1] The linker connecting the components of a bioconjugate is not merely a spacer but a critical determinant of the conjugate's stability, solubility, pharmacokinetics, and overall efficacy.[2][3] While linear linkers, such as those based on polyethylene glycol (PEG), are widely used, there is a growing interest in more rigid, three-dimensional scaffolds that can pre-organize appended molecules and better control spatial orientation.

This document introduces Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate , a novel linker scaffold for bioconjugation. This molecule features two key reactive handles: a terminal alkyne for highly efficient click chemistry and a methyl ester that can be hydrolyzed to a carboxylic acid for traditional amide-bond formation. The cyclohexene core provides a rigid, non-aromatic, and relatively hydrophobic spacer that can influence the physicochemical properties of the final bioconjugate. This guide provides a comprehensive overview of its properties, potential applications, and detailed protocols for its use in research and drug development settings.

Physicochemical Properties & Handling

The structure of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate combines a rigid cyclic alkene with a reactive propargyl group, making it a unique building block for complex bioconjugate design.

Caption: Structure of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate.

| Property | Value | Source/Method |

| Chemical Formula | C₁₁H₁₄O₂ | - |

| Molecular Weight | 178.23 g/mol | - |

| CAS Number | 222555-13-7 | [4] |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Key Functional Groups | Terminal Alkyne, Methyl Ester, Cyclohexene | - |

| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc). Limited solubility in aqueous buffers. | - |

| Storage | Store at 2-8°C under an inert atmosphere to prevent oxidation and degradation. | Standard practice |

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is the molecule's primary reactive handle for bioconjugation, enabling its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently joining the alkyne with an azide-functionalized molecule.[5][6] The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility under aqueous conditions, making it ideal for modifying complex biomolecules like proteins, antibodies, and nucleic acids.[7][8]

Mechanistic Overview

The CuAAC reaction proceeds through a catalytic cycle initiated by the formation of a copper(I)-acetylide intermediate.[8] This species then reacts with an azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, releases the stable triazole product, regenerating the copper(I) catalyst.[] In bioconjugation protocols, the active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[7] To prevent copper-mediated damage to the biomolecule and to accelerate the reaction, a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is essential.[10][11]

Caption: Simplified workflow of the CuAAC reaction for bioconjugation.

Application Focus: Synthesis of Antibody-Drug Conjugates (ADCs)

This linker is well-suited for the development of Antibody-Drug Conjugates (ADCs), a powerful class of therapeutics that deliver potent cytotoxic drugs directly to cancer cells.[12][13] The cyclohexene scaffold provides a defined spatial separation between the antibody and the payload, which can be critical for maintaining antibody binding affinity and preventing aggregation.[2]

The general workflow involves two key stages:

-

Payload Functionalization: The linker is first attached to the cytotoxic drug. This can be achieved by hydrolyzing the linker's methyl ester to a carboxylic acid, followed by standard amide coupling to an amine on the drug. Alternatively, if the drug has a suitable functional group, the linker can be attached directly.

-

Antibody Conjugation: An azide group is introduced into the antibody, either through site-specific engineering of unnatural amino acids or by modifying native residues like lysine.[13] The alkyne-functionalized payload is then "clicked" onto the azide-modified antibody using a CuAAC protocol.

Caption: Workflow for synthesizing an ADC using the alkyne linker.

Protocol: CuAAC for Protein Bioconjugation

This protocol provides a general method for conjugating Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate (or a derivative thereof) to an azide-modified protein. Optimization may be required depending on the specific protein and alkyne substrate.

Materials and Reagents

-

Azide-modified protein (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4)

-

Alkyne-linker (10-50 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (20 mM stock in water)

-

THPTA ligand (50 mM stock in water)

-

Sodium Ascorbate (100 mM stock in water, prepare fresh )

-

Aminoguanidine Hydrochloride (optional, 250 mM stock in water, to scavenge reactive oxygen species)[7]

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or similar non-coordinating buffer, pH 7.0-7.5. Avoid buffers containing chelators like EDTA.

-

Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Step-by-Step Procedure

-

Prepare Protein Solution: In a microcentrifuge tube, add the azide-modified protein solution. The final protein concentration in the reaction should typically be between 10-100 µM.

-

Add Alkyne-Linker: Add the alkyne-linker from the DMSO stock solution to the protein solution. A 10- to 50-fold molar excess of the alkyne over the protein is a good starting point. Gently mix. The final DMSO concentration should ideally be kept below 10% (v/v).

-

Prepare Catalyst Premix: In a separate tube, prepare the Cu(I)-THPTA catalyst. Mix the 20 mM CuSO₄ stock and 50 mM THPTA stock in a 1:5 molar ratio (e.g., 2.5 µL CuSO₄ and 5.0 µL THPTA for a typical reaction).[7] Let this mixture stand for 1-2 minutes. This premixing ensures the copper is fully chelated by the ligand.

-

(Optional) Add Radical Scavenger: Add aminoguanidine to the protein/alkyne mixture to a final concentration of 1-5 mM.[7]

-

Initiate the Reaction:

-

First, add the freshly prepared Sodium Ascorbate solution to the protein/alkyne mixture. A final concentration of 1-5 mM is typical.

-

Immediately after, add the Cu(I)-THPTA catalyst premix. A final copper concentration of 50-250 µM is often effective.[10]

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

-

Purification: Once the reaction is complete, remove the excess reagents and copper catalyst. Size-exclusion chromatography (SEC) is highly effective for purifying the conjugated protein. Alternatively, dialysis against a buffer containing a mild chelator (e.g., 1 mM EDTA) can be used to remove copper ions.[7]

-

Characterization: Confirm successful conjugation and determine the degree of labeling using analytical techniques such as SDS-PAGE (which will show a mobility shift), UV-Vis spectroscopy (if the linker or payload has a chromophore), and mass spectrometry (MS) for precise mass determination.[14][15]

Typical Reaction Conditions

| Component | Stock Concentration | Final Concentration | Purpose |

| Azide-Protein | 1-5 mg/mL | 10 - 100 µM | Biomolecule to be labeled |

| Alkyne-Linker | 10-50 mM (in DMSO) | 10-50x molar excess | Reactive partner for azide |

| CuSO₄ | 20 mM | 50 - 250 µM | Copper(II) source |

| THPTA | 50 mM | 250 - 1250 µM (5:1 with Cu) | Ligand: accelerates reaction, protects protein |

| Sodium Ascorbate | 100 mM (Fresh) | 1 - 5 mM | Reducing agent (Cu(II) → Cu(I)) |

| Buffer | - | - | Aqueous medium, pH 7.0-7.5 |

A Note on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

It is important to note that the terminal alkyne in Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is linear and unstrained. Therefore, it is not suitable for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which requires a strained cyclooctyne derivative (e.g., DBCO, BCN) to proceed without a copper catalyst.[16] This linker is designed exclusively for copper-catalyzed click chemistry.

Advanced Applications & Future Directions

The bifunctional nature of this linker opens avenues for more complex molecular architectures.

-